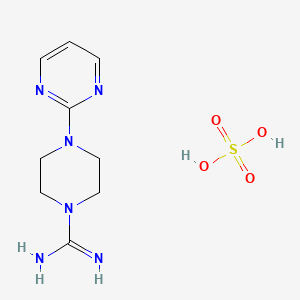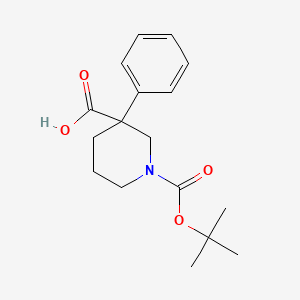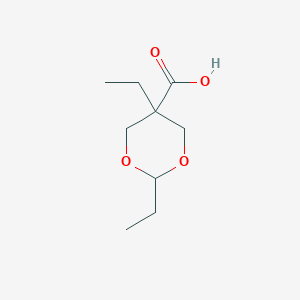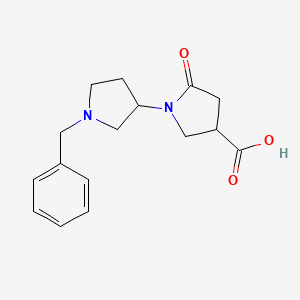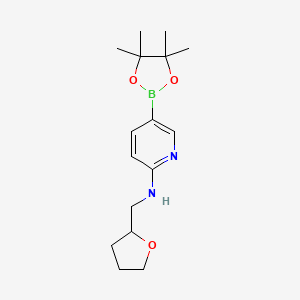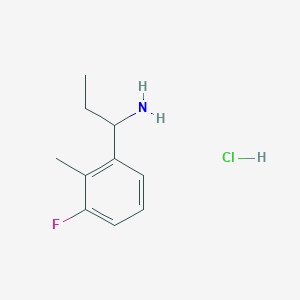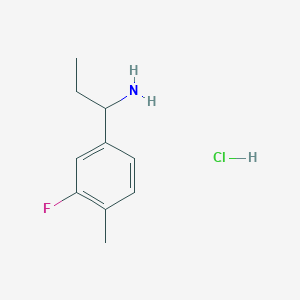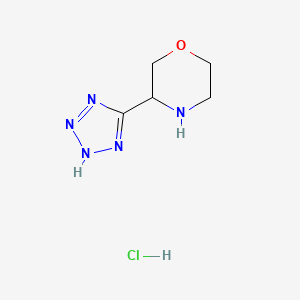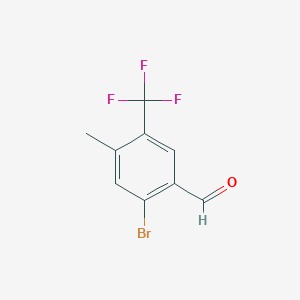
2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde
Vue d'ensemble
Description
2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H6BrF3O . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, methyl, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde typically starts with the bromination of 4-methyl-5-(trifluoromethyl)benzaldehyde. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Aldehyde Formation: The brominated product is then subjected to formylation to introduce the aldehyde group. This can be achieved using formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution: Formation of 2-methoxy-4-methyl-5-(trifluoromethyl)benzaldehyde.
Oxidation: Formation of 2-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Ligand Synthesis: It is used in the preparation of ligands for catalysis and coordination chemistry.
Biology and Medicine:
Drug Development: This compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the synthesis of advanced materials, including polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde depends on its application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
2-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure but lacks the methyl group.
4-Methyl-5-(trifluoromethyl)benzaldehyde: Similar structure but lacks the bromine atom.
2-Bromo-4-methylbenzaldehyde: Similar structure but lacks the trifluoromethyl group.
Uniqueness:
- The presence of both bromine and trifluoromethyl groups in 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde imparts unique reactivity and properties, making it a valuable compound in various chemical reactions and applications.
Propriétés
IUPAC Name |
2-bromo-4-methyl-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5-2-8(10)6(4-14)3-7(5)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDQHMRBRGIWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)
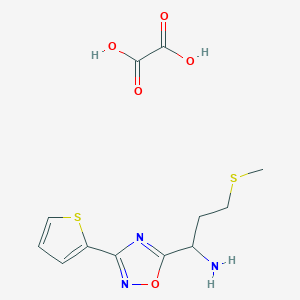
![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1406851.png)
